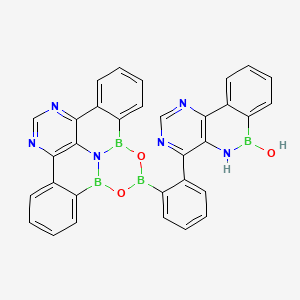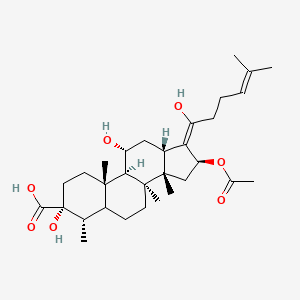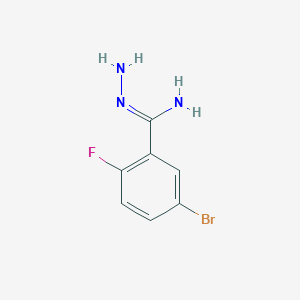![molecular formula C11H17BrN2 B13152607 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom attached to the benzene ring, along with a methyl(propan-2-yl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with aniline, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Alkylation: The brominated aniline undergoes alkylation with isopropylamine in the presence of a base like sodium hydride or potassium carbonate to introduce the methyl(propan-2-yl)amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoaniline: Lacks the methyl(propan-2-yl)amino group.
3-Bromoaniline: Lacks the methyl(propan-2-yl)amino group.
2-([Methyl(propan-2-yl)amino]methyl)aniline: Lacks the bromine atom.
Uniqueness
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is unique due to the presence of both the bromine atom and the methyl(propan-2-yl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H17BrN2 |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
3-bromo-2-[[methyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-10(12)5-4-6-11(9)13/h4-6,8H,7,13H2,1-3H3 |
Clave InChI |
MKYKOMHJUONQQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CC1=C(C=CC=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)


![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
